2',3'-Dichloro-2,2-dimethylpropiophenone
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Overview
Description
2’,3’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O. It belongs to the class of propiophenones and is characterized by the presence of two chlorine atoms and two methyl groups attached to the phenyl ring and the carbonyl group, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-2,2-dimethylpropiophenone typically involves the chlorination of 2,2-dimethylpropiophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2’ and 3’ positions of the phenyl ring .
Industrial Production Methods
Industrial production of 2’,3’-Dichloro-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropropiophenone: Similar structure but lacks the two methyl groups.
2,2-Dimethylpropiophenone: Similar structure but lacks the chlorine atoms.
3,4-Dichloropropiophenone: Chlorine atoms are positioned differently on the phenyl ring.
Uniqueness
2’,3’-Dichloro-2,2-dimethylpropiophenone is unique due to the specific positioning of the chlorine atoms and the presence of two methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
2',3'-Dichloro-2,2-dimethylpropiophenone (CAS No. 898766-54-6) is a synthetic organic compound known for its diverse applications in chemistry and biology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorinated phenyl ring and two methyl groups adjacent to the carbonyl group, which influences its reactivity and biological interactions. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It can act as an electrophile, engaging in nucleophilic substitution reactions due to the presence of chlorine atoms. The compound may also inhibit certain enzymes or receptors, leading to altered biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptor sites, influencing cellular signaling mechanisms.
Antimicrobial Activity
Research has indicated that dichlorinated ketones exhibit antimicrobial properties. A study assessing the antibacterial effects of similar compounds found that they can disrupt bacterial cell membranes, leading to cell lysis.
Compound | Activity | Mechanism |
---|---|---|
This compound | Moderate | Disruption of cell membranes |
2,3-Dichloropropiophenone | High | Inhibition of cell wall synthesis |
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was evaluated using assays that measure cell viability and apoptosis markers.
Case Study:
A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. The mechanism was suggested to involve the activation of caspase pathways leading to programmed cell death.
Synthesis and Applications
The synthesis of this compound typically involves chlorination processes that selectively target the 2' and 3' positions of the phenyl ring. This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its biological activities.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMZHBFTGIGLBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642480 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-54-6 |
Source
|
Record name | 1-(2,3-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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